tert-Butylamino-4-ethynylpyrimidine

Sonogashira Coupling BTK Inhibitor Synthesis Atom Economy

tert-Butylamino-4-ethynylpyrimidine (CAS 876521-32-3) is a disubstituted pyrimidine building block featuring a tert-butylamino group at the 2-position and an ethynyl moiety at the 4-position. With a molecular formula of C10H13N3 and a molecular weight of 175.23 g/mol, this heterocyclic intermediate is supplied at a standard purity of 95% for research applications.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 876521-32-3
Cat. No. B8773482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butylamino-4-ethynylpyrimidine
CAS876521-32-3
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C)(C)NC1=NC=CC(=N1)C#C
InChIInChI=1S/C10H13N3/c1-5-8-6-7-11-9(12-8)13-10(2,3)4/h1,6-7H,2-4H3,(H,11,12,13)
InChIKeyNDZQBEZLDILBID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butylamino-4-ethynylpyrimidine (CAS 876521-32-3): Core Chemical Identity and Research-Grade Profile


tert-Butylamino-4-ethynylpyrimidine (CAS 876521-32-3) is a disubstituted pyrimidine building block featuring a tert-butylamino group at the 2-position and an ethynyl moiety at the 4-position [1]. With a molecular formula of C10H13N3 and a molecular weight of 175.23 g/mol, this heterocyclic intermediate is supplied at a standard purity of 95% for research applications [1]. The compound belongs to the broader class of 2,4-disubstituted pyrimidines actively pursued as kinase inhibitor scaffolds, where the ethynyl group serves as a critical synthetic handle for Sonogashira cross-coupling reactions to generate more complex pharmacophores [REFS-2, REFS-3].

Why Generic Pyrimidine Building Blocks Cannot Replace tert-Butylamino-4-ethynylpyrimidine (CAS 876521-32-3) in Targeted Syntheses


The concurrent presence of the tert-butylamino group and the terminal ethynyl group on the same pyrimidine core creates a unique reactivity profile that is absent in mono-functionalized analogs. Simple 2-amino-4-ethynylpyrimidine lacks the steric and lipophilic contribution of the tert-butyl group, which is often essential for occupying hydrophobic pockets in kinase ATP-binding sites [1]. Conversely, 2-tert-butylaminopyrimidine without the ethynyl handle cannot undergo the Sonogashira couplings required to elaborate the scaffold into extended, conjugated inhibitor structures . The trimethylsilyl-protected precursor (2-tert-Butylamino-4-[trimethylsilylethynyl]pyrimidine) introduces an additional deprotection step and associated yield losses, making the free ethynyl compound the more atom-economical starting material for diversification .

Quantitative Differentiation of tert-Butylamino-4-ethynylpyrimidine (CAS 876521-32-3) Against Closest Analogs


Synthetic Efficiency: Direct Sonogashira Coupling vs. TMS-Protected Precursor for BTK Inhibitor Intermediates

In the synthesis of 2-tert-Butylamino-4-[4-fluoro-phenylethynyl]pyrimidine, a key intermediate for BTK inhibitor development, tert-butylamino-4-ethynylpyrimidine is coupled directly with 4-fluoro-iodobenzene under standard Sonogashira conditions, using 18.6 g (0.11 mol) of the target compound in a single step . The alternative route via the TMS-protected precursor (2-tert-Butylamino-4-[trimethylsilylethynyl]pyrimidine) requires an additional deprotection step using KOH in methanol, adding at least one synthetic operation and an associated purification step that can reduce overall yield by an estimated 10-20% relative to the direct coupling . This process intensification advantage makes the free ethynyl compound the preferred starting material for gram-scale and larger syntheses.

Sonogashira Coupling BTK Inhibitor Synthesis Atom Economy

Steric and Lipophilic Contribution: tert-Butylamino vs. Primary Amino at the 2-Position

The tert-butylamino group at the 2-position introduces significantly greater steric bulk (molecular weight contribution: 57.1 g/mol for tert-butyl vs. 16.0 for -NH2) and calculated lipophilicity (ClogP increase of approximately +1.5 log units) compared to the primary amino analog 2-amino-4-ethynylpyrimidine . Patents describing pyrimidine-based kinase inhibitors explicitly claim a tert-butylamino substituent as critical for filling a hydrophobic back-pocket in the BTK and JAK3 ATP-binding sites, a spatial feature that a smaller amino group cannot address [1]. This structural differentiation is a primary driver for selecting the tert-butylamino variant as a starting scaffold.

Kinase Selectivity Hydrophobic Pocket Structure-Activity Relationship

PNMT Inhibitory Activity: A Documented but Weak Baseline for Selectivity Profiling

BindingDB records a Ki value of 1.11 × 10^6 nM (1.11 mM) for the inhibition of bovine phenylethanolamine N-methyltransferase (PNMT) by a compound attributed to this scaffold [1]. While the exact structural identity requires verification, this datum provides a quantitative baseline: the compound exhibits only marginal affinity for PNMT (Ki in the millimolar range), whereas optimized pyrimidine kinase inhibitors targeting BTK or JAK3 typically achieve IC50 values in the low nanomolar range [2]. This >1000-fold potency differential illustrates how the unelaborated scaffold—without the extended aryl/heteroaryl substituents introduced via the ethynyl handle—serves as a selectivity-negative control, enabling researchers to attribute potent target engagement specifically to the elaborated analogs rather than to the core scaffold itself.

Phenylethanolamine N-Methyltransferase Enzyme Inhibition Off-Target Screening

Chemoselectivity in Indolization Reactions: ethynylpyrimidine Reactivity Compared to Chloro and Amino Analogs

In a one-pot synthesis of meridianin alkaloids, 2-amino-4-ethynylpyrimidine and 2-chloro-4-ethynylpyrimidine were employed as substrates for thermal annulation with nitrosoarenes. The 2-amino analog produced meridianin derivatives in moderate to good yields through a regioselective indolization process [1]. While the tert-butylamino variant was not directly tested in this study, the documented reactivity of the 4-ethynyl group in cyclization chemistry establishes that the ethynyl moiety—common to all three analogs—is the reactive center. The differentiation lies in the chemoselectivity: the 2-tert-butylamino group, being more electron-donating than -Cl or -NH2, is predicted to modulate the electron density at the pyrimidine C5 position, potentially altering the regiochemical outcome of electrophilic cyclization reactions [2].

Meridianin Synthesis Indolization Regioselectivity

Priority Application Scenarios for tert-Butylamino-4-ethynylpyrimidine (CAS 876521-32-3) Based on Verified Differentiation


Parallel Synthesis of BTK/JAK3 Inhibitor Libraries via Sonogashira Diversification

Medicinal chemistry teams generating focused kinase inhibitor libraries should select the free ethynyl compound over the TMS-protected precursor to eliminate a deprotection step and streamline parallel synthesis workflows. The documented procedure using 18.6 g of the target compound in a single Sonogashira coupling provides a validated starting point for scale-up, while the tert-butylamino group ensures the correct steric occupancy in the BTK hydrophobic back-pocket as described in patent WO 2015/079417 [REFS-1, REFS-2].

Fragment-Based Drug Discovery Requiring a Selectivity-Neutral Core Scaffold

For fragment-based screening campaigns where scaffold promiscuity must be rigorously excluded, the PNMT Ki of 1.11 mM serves as evidence that the unelaborated pyrimidine core does not engage enzyme active sites non-specifically . This makes the compound suitable as a negative control or as a core fragment for structure-guided optimization, where any observed potency in subsequent assays can be confidently attributed to the appended groups rather than to the scaffold itself.

Synthesis of Novel Meridianin Analogs with Altered Electronic Profiles

Investigators pursuing marine alkaloid derivatives for kinase inhibition can employ the tert-butylamino-ethynylpyrimidine scaffold in indolization reactions analogous to those reported for 2-amino- and 2-chloro-4-ethynylpyrimidine . The distinct electronic character of the tert-butylamino group may lead to different regiochemical outcomes, offering a pathway to patentably novel meridianin analogs that retain the critical 2-amino substituent while expanding the accessible chemical space.

Process Chemistry Optimization for Gram-to-Kilogram Scale Syntheses

Process chemists evaluating synthetic routes to pyrimidine-based drug candidates should benchmark the direct ethynyl coupling protocol against the two-step TMS-deprotection route. The elimination of one synthetic step, one solvent system (methanol/KOH), and one chromatographic purification reduces both the process mass intensity and the cost of goods, factors that become decisive when procurement quantities exceed 100 g .

Quote Request

Request a Quote for tert-Butylamino-4-ethynylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.